molecular formula C12H19N3O3S2 B1485586 tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2277312-55-5

tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate

Cat. No. B1485586
M. Wt: 317.4 g/mol
InChI Key: MVHWNEWCDOLPSQ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a hydroxy group and a sulfanyl group attached to a 5-methyl-1,3,4-thiadiazol-2-yl moiety. The compound also contains a tert-butyl ester group.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy and sulfanyl groups, and the attachment of the tert-butyl ester. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, hydroxy group, sulfanyl group, and tert-butyl ester would all contribute to its overall structure. The 3R,4R notation indicates the configuration of the chiral centers in the molecule, which would also affect its three-dimensional shape.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The hydroxy group could potentially be involved in reactions such as esterification or substitution. The sulfanyl group could participate in oxidation reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy group and the potentially polarizable sulfur atoms could impact its solubility, boiling point, and melting point. The size and shape of the molecule could affect its physical state at room temperature.


Scientific Research Applications

Structural and Chemical Analysis

  • Analysis of Chemical Structure : Research on similar compounds, such as tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, focuses on their chemical structure and intramolecular interactions. These studies are crucial for understanding the molecular configuration and potential reactivity of related compounds (Weber et al., 1995).

Applications in Drug Metabolism

  • In Vitro Metabolism Studies : Research involving compounds like CP-533,536, which has a tert-butyl moiety, aims to understand how these compounds are metabolized in the human body. This includes studying the enzymatic pathways and identifying major metabolites, which is critical for drug development and safety (Prakash et al., 2008).

  • Enzymatic C-Demethylation : The study of compounds like LC15-0133, which also contains a tert-butyl group, explores enzymatic C-demethylation, a key metabolic reaction. Understanding these processes helps in predicting the metabolism of new drugs and their potential interactions in the body (Yoo et al., 2008).

Synthesis of Novel Compounds

  • Precursors for Sulfonamides : Compounds such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate serve as precursors for the synthesis of sulfonamides. This research is integral to developing new pharmaceuticals and understanding the synthetic pathways of complex molecules (Pedregosa et al., 1996).

  • Cyclization Methods for Compound Synthesis : The study of intramolecular cyclization processes in compounds like 4-amino-3-alkylsulfanyl-1,2,4-triazoles contributes to the development of novel synthetic methods for thiadiazine and thiadiazole rings, which are important in various chemical and pharmaceutical applications (Kolodina & Lesin, 2009).

Biological and Medicinal Research

  • Larvicidal and Antimicrobial Activities : Research on triazinone derivatives, including those with a tert-butyl group, assesses their potential as larvicides and antimicrobial agents. This is vital for discovering new compounds that can be used in pest control and to combat microbial infections (Kumara et al., 2015).

Safety And Hazards

Without specific data, it’s hard to provide detailed safety and hazard information. However, as with any chemical, appropriate safety precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area.


Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in pharmaceuticals, materials science, or as a building block in synthetic chemistry.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-7-13-14-10(19-7)20-9-6-15(5-8(9)16)11(17)18-12(2,3)4/h8-9,16H,5-6H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHWNEWCDOLPSQ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2CN(CC2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 4
tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 5
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tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate

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